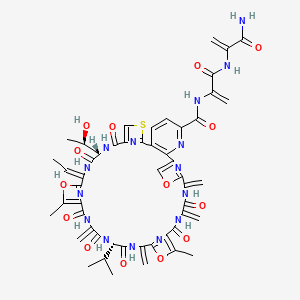
Berninamycin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Berninamycin B is a highly modified cyclic peptide antibiotic produced by the bacterium Streptomyces bernensis. It belongs to the class of thiopeptide antibiotics, which are known for their potent activity against Gram-positive bacteria.
準備方法
Berninamycin B is typically produced through the heterologous expression of the berninamycin biosynthetic gene cluster from marine-derived Streptomyces species. This involves transferring the gene cluster into different terrestrial model Streptomyces hosts, such as Streptomyces lividans and Streptomyces coelicolor, which then produce this compound under specific conditions . The synthetic route involves complex enzymatic processes that lead to the formation of the cyclic peptide structure and the incorporation of the oxazole rings and pyridothiazolopyridinium chromophore .
化学反応の分析
Berninamycin B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions include modified thiopeptide structures with altered antibacterial activity .
科学的研究の応用
Berninamycin B has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound for studying the biosynthesis of thiopeptide antibiotics. In biology, it serves as a potent inhibitor of bacterial protein synthesis, making it valuable for studying bacterial ribosome function and antibiotic resistance mechanisms . In medicine, this compound is being investigated for its potential use in treating infections caused by Gram-positive bacteria, including antibiotic-resistant strains .
作用機序
Berninamycin B exerts its effects by binding to the complex of 23S ribosomal RNA with protein L11, thereby inhibiting bacterial protein synthesis. This binding affects various functions of the ribosomal A site, preventing the proper assembly and function of the bacterial ribosome. The compound’s unique structure, including the oxazole rings and pyridothiazolopyridinium chromophore, is crucial for its binding affinity and inhibitory activity .
類似化合物との比較
Berninamycin B is similar to other thiopeptide antibiotics, such as thiostrepton and nosiheptide. it is unique due to its specific structural features, including the pyridothiazolopyridinium chromophore and the presence of two oxazole rings. These structural differences contribute to its distinct mechanism of action and spectrum of antibacterial activity . Similar compounds include berninamycin A, berninamycin J, and berninamycin K, which share the same biosynthetic gene cluster but differ in their specific chemical modifications .
特性
CAS番号 |
58798-98-4 |
|---|---|
分子式 |
C51H51N15O14S |
分子量 |
1130.1 g/mol |
IUPAC名 |
(14S,17Z,27S)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-[(1R)-1-hydroxyethyl]-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-27-propan-2-yl-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide |
InChI |
InChI=1S/C51H51N15O14S/c1-13-29-50-66-36(27(12)80-50)47(77)56-22(7)41(71)63-33(18(2)3)44(74)58-24(9)49-65-35(26(11)79-49)46(76)55-21(6)40(70)57-23(8)48-61-31(16-78-48)37-28(51-62-32(17-81-51)43(73)64-34(25(10)67)45(75)60-29)14-15-30(59-37)42(72)54-20(5)39(69)53-19(4)38(52)68/h13-18,25,33-34,67H,4-9H2,1-3,10-12H3,(H2,52,68)(H,53,69)(H,54,72)(H,55,76)(H,56,77)(H,57,70)(H,58,74)(H,60,75)(H,63,71)(H,64,73)/b29-13-/t25-,33+,34+/m1/s1 |
InChIキー |
VFTYJPKNFPTPRA-KFSKHFNISA-N |
異性体SMILES |
C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)N[C@H](C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C(C)C |
正規SMILES |
CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



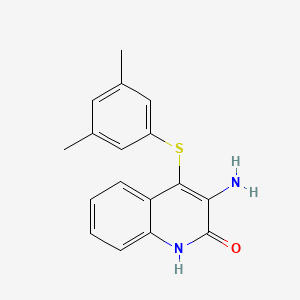
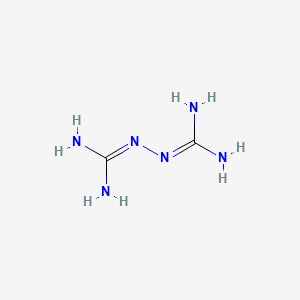
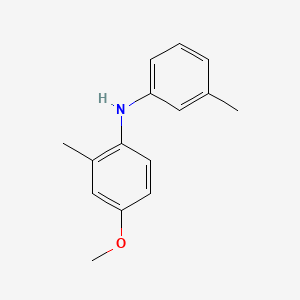

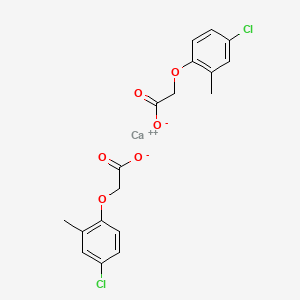

![Ethyl 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzoate](/img/structure/B15175426.png)

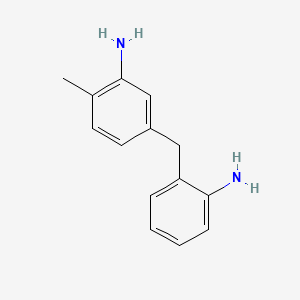
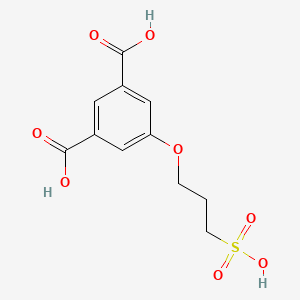
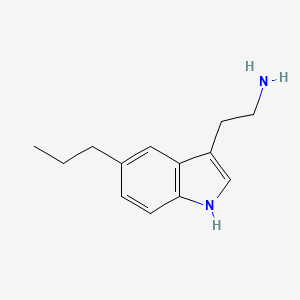
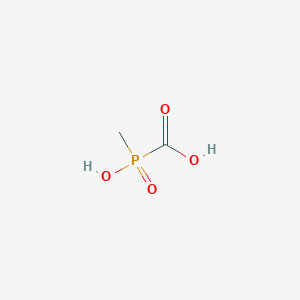
![5H-Benzocycloheptene-5-ethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B15175472.png)
